![molecular formula C9H15NO2 B13223048 Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
Methyl 2-azaspiro[3.4]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.4]octane-1-carboxylate can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This can be done using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Applications De Recherche Scientifique
Methyl 2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its spirocyclic structure provides a unique scaffold for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of Methyl 2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: A similar compound with a spirocyclic structure but lacking the methyl ester group.
1-Substituted 2-Azaspiro[3.3]heptanes: Compounds with a smaller spirocyclic framework but similar nitrogen-containing ring structures.
Uniqueness
Methyl 2-azaspiro[34]octane-1-carboxylate is unique due to its specific spirocyclic structure combined with a methyl ester functional group
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl 2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-9(6-10-7)4-2-3-5-9/h7,10H,2-6H2,1H3 |
Clé InChI |
VYZGGBCASPWKOT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(CCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
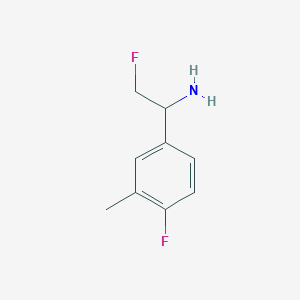
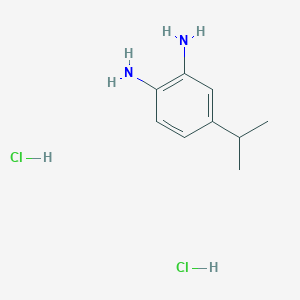
![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
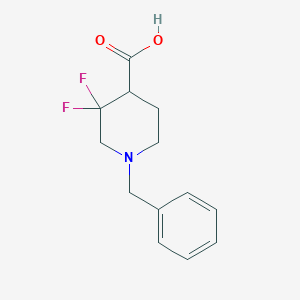
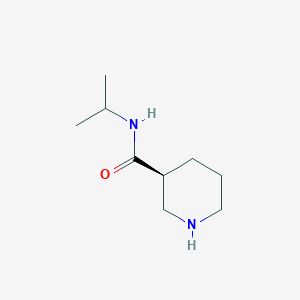
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
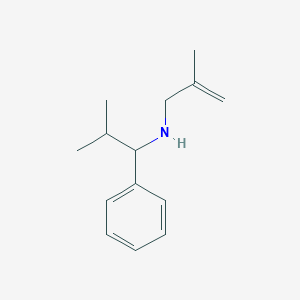
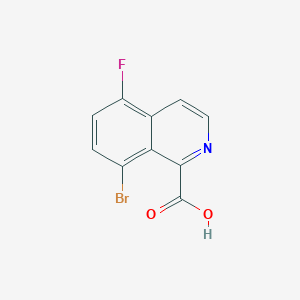
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
